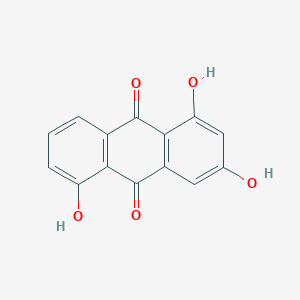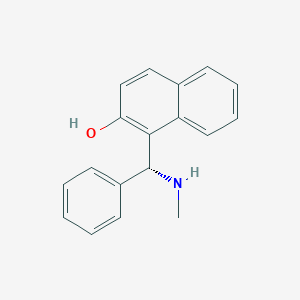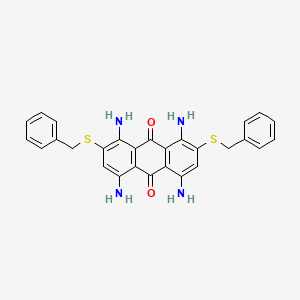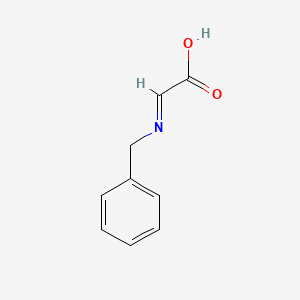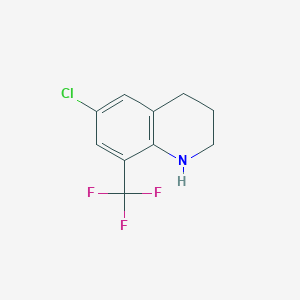![molecular formula C30H26O2 B15249117 2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol CAS No. 65203-00-1](/img/structure/B15249117.png)
2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol is an organic compound with a complex structure. This compound is characterized by its two anthracene units connected through a central carbon atom, with hydroxyl groups attached to the 9,9’ positions and methyl groups at the 2,2’ positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Units: The anthracene units are synthesized through a series of cyclization reactions.
Introduction of Methyl Groups: Methyl groups are introduced at the 2,2’ positions using methylation reactions, often employing reagents like methyl iodide in the presence of a base.
Hydroxylation: Hydroxyl groups are added at the 9,9’ positions through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydro-9,9-dimethylacridine: Similar in structure but lacks the hydroxyl groups.
2,5-Dimethyltetrahydrofuran: Contains a similar tetrahydrofuran ring but differs in the overall structure and functional groups.
9,10-Dehydroisolongifolene: Another related compound with a different core structure.
Uniqueness
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol is unique due to its specific arrangement of anthracene units, hydroxyl groups, and methyl groups
Propiedades
Número CAS |
65203-00-1 |
|---|---|
Fórmula molecular |
C30H26O2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
9-(9-hydroxy-2-methyl-10H-anthracen-9-yl)-2-methyl-10H-anthracen-9-ol |
InChI |
InChI=1S/C30H26O2/c1-19-11-13-23-17-21-7-3-5-9-25(21)29(31,27(23)15-19)30(32)26-10-6-4-8-22(26)18-24-14-12-20(2)16-28(24)30/h3-16,31-32H,17-18H2,1-2H3 |
Clave InChI |
RILNEHVDGMKFMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC3=CC=CC=C3C2(C4(C5=CC=CC=C5CC6=C4C=C(C=C6)C)O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


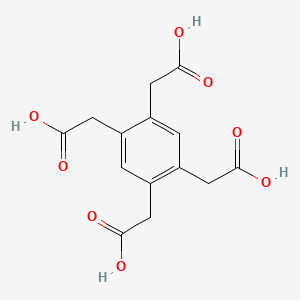
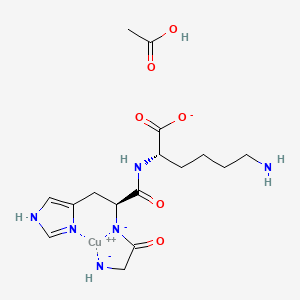
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)


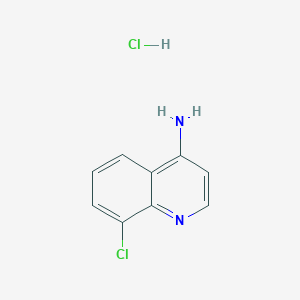
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
